Irreversible Beta-Tubulin Binding as a Class-Specific Hallmark of Activity
The compound belongs to a family shown to bind irreversibly to cysteine-239 of beta-tubulin, a mechanism that circumvents the P-glycoprotein-mediated multidrug resistance (MDR) phenotype [1][2]. This mechanism is consistent across the class; however, quantitative potency is highly dependent on the halogen substitution pattern. In a related series, cytotoxic potency correlated directly with the compound's ability to undergo nucleophilic aromatic substitution, a parameter determined by the specific halogen atoms [2].
| Evidence Dimension | Cytotoxicity (Mechanism of Action) |
|---|---|
| Target Compound Data | Not available; activity is inferred from class behavior. |
| Comparator Or Baseline | Para-fluoro analog (most potent in series): active; Des-halogen analog: inactive [1] |
| Quantified Difference | Qualitative: substitution of key halogens leads to potency loss or gain; precise values for the target compound are not available. |
| Conditions | In vitro cytotoxicity assays against MCF-7, MCF-7/ADR, and HeLa cell lines as described in Medina et al. (1999). |
Why This Matters
This defines the compound's primary mode of action and distinguishes it from non-halogenated or differently halogenated sulfonamides that may not engage this target or circumvent MDR.
- [1] scite.org. (n.d.). Novel halogenated sulfonamides inhibit the growth of multidrug resistant MCF-7/ADR cancer cells - Citation Statement. Retrieved from scite.org. View Source
- [2] Medina, J. C., Roche, D., Shan, B., Learned, R. M., Frankmoelle, W. P., Clark, D. L., Rosen, T., & Jaen, J. C. (1999). Novel halogenated sulfonamides inhibit the growth of multidrug resistant MCF-7/ADR cancer cells. Bioorganic & Medicinal Chemistry Letters, 9(13), 1843-1846. View Source
